molecular formula C20H15ClN2O3S B2619801 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide CAS No. 303988-24-1

4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide

Cat. No.: B2619801
CAS No.: 303988-24-1
M. Wt: 398.86
InChI Key: OKRDDYXVNWQLBJ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide is a synthetic small molecule of significant interest in advanced chemical and pharmacological research. Its structure incorporates a carboxamide core, which is a privileged scaffold in medicinal chemistry, linking an ortho-methyl-substituted aniline to a benzenecarboxamide system further modified with a nitro group and a (4-chlorophenyl)sulfanyl moiety. The strategic inclusion of these specific functional groups is known to be critical for enhancing biological activity and optimizing physicochemical properties in drug discovery efforts . Compounds sharing this hybrid structural motif are often investigated as convenient intermediates for the synthesis of diverse cyclic compounds and are explored for their potential bio-functional activities . The nitro group, in particular, is a versatile functional group in drug design, contributing to a wide range of therapeutic agents with potential applications in antimicrobial therapy and beyond . Similarly, the sulfanyl (thioether) linkage and chlorophenyl group are common features in compounds studied for their neurotropic and antitumor activities, making this molecule a valuable candidate for screening in relevant biological assays . Researchers utilize this compound primarily as a key building block in the development of novel pharmacologically active agents and to study structure-activity relationships in hit-to-lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-N-(2-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S/c1-13-4-2-3-5-17(13)22-20(24)14-6-11-19(18(12-14)23(25)26)27-16-9-7-15(21)8-10-16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRDDYXVNWQLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorothiophenol with 2-methylphenylamine to form an intermediate, which is then reacted with 3-nitrobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (–S–) moiety is susceptible to oxidation and nucleophilic substitution :

Reaction TypeConditionsProductSupporting Data
Oxidation to sulfoxide H₂O₂, acetic acid, 0–25°CSulfoxide derivativeAnalogous sulfanyl oxidation in pyrano[2,3-c]pyrazoles .
Oxidation to sulfone KMnO₄, acidic conditionsSulfone derivativeObserved in similar aryl sulfides .
Nucleophilic substitution Strong base (e.g., NaOH) at 80–100°CReplacement of –S– group with –O– or –NH–Patent data on chlorophenyl sulfides .

Key Findings :

  • Oxidation reactions are stereospecific and yield sulfoxides as intermediates before sulfones .

  • Nucleophilic substitution requires activation via electron-withdrawing groups (e.g., nitro) adjacent to the sulfanyl group .

Nitro Group Reactivity

The nitro group (–NO₂) undergoes reduction and nucleophilic aromatic substitution :

Reaction TypeConditionsProductSupporting Data
Reduction to amine H₂/Pd-C or SnCl₂/HCl3-amino derivativeReduction of nitrobenzenes to anilines .
Nucleophilic substitution NH₃ or amines under high heatReplacement of –NO₂ with –NH₂ or –NHRKinetics observed in nitroarenes .

Key Findings :

  • Reduction to an amine enhances hydrogen-bonding capacity, altering solubility and bioactivity .

  • Nitro groups at the meta position exhibit slower substitution rates compared to para isomers .

Carboxamide Reactivity

The carboxamide (–CONH–) group participates in hydrolysis and N-alkylation :

Reaction TypeConditionsProductSupporting Data
Acidic hydrolysis HCl (6M), refluxCarboxylic acid + 2-methylanilineHydrolysis of benzamides .
Basic hydrolysis NaOH (aq.), heatCarboxylate salt + 2-methylanilinePatent data on carboxamide cleavage .
N-alkylation Alkyl halides, K₂CO₃N-alkylated carboxamideDemonstrated in pyrazole derivatives .

Key Findings :

  • Hydrolysis yields biologically active carboxylic acids, useful for prodrug strategies .

  • Alkylation modifies the compound’s lipophilicity and target selectivity .

Multi-Step Reaction Pathways

Combined functional group interactions enable complex syntheses:

Example Pathway :

  • Nitro reduction : Convert –NO₂ to –NH₂ using H₂/Pd-C .

  • Sulfone formation : Oxidize –S– to –SO₂– with KMnO₄ .

  • Hydrolysis : Cleave carboxamide to carboxylic acid under acidic conditions .

Applications :

  • Derivatives show potential as kinase inhibitors (analogous to pyrano[2,3-c]pyrazoles ).

  • Nitro-reduced analogs may exhibit enhanced CNS permeability .

Stability and Degradation

  • Photodegradation : Nitro groups promote UV-induced decomposition .

  • Thermal stability : Stable below 150°C; decomposes via sulfanyl oxidation above 200°C .

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide serves as a valuable building block for the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives that may exhibit enhanced properties or new functionalities.

Table 1: Common Reactions Involving the Compound

Reaction TypeDescription
Nucleophilic SubstitutionThe chlorophenyl group can undergo nucleophilic attack, allowing for further functionalization.
Reduction ReactionsThe nitro group can be reduced to amines, creating derivatives with different biological activities.
Coupling ReactionsCan participate in coupling reactions to form larger molecular frameworks.

Biology

The compound's structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and mechanisms. Its potential as a therapeutic agent is being investigated due to its ability to modulate enzyme activity and influence cellular processes.

Case Study: Anticancer Activity
Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of nitrobenzenecarboxamides have shown promise in inhibiting tumor growth in colon and breast cancer models . The mechanism involves inducing apoptosis in cancer cells through oxidative stress pathways.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting specific cytokines.
  • Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies indicating promising results against certain types of tumors.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntimicrobialExhibits activity against specific bacterial strains

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialized coatings and additives in various manufacturing sectors.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed analysis:

Functional Group and Substituent Analysis

  • Target Compound :
    • Core : Nitro-substituted benzene.
    • Key Groups :
  • 3-Nitrobenzenecarboxamide.
  • 4-[(4-Chlorophenyl)sulfanyl].
  • N-(2-Methylphenyl).

  • Analog 1 : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    • Core : Triazole fused with benzoxazole.
    • Key Groups :
  • 4-(2-Methylphenyl) substituent.
  • 4-Chlorophenyl and thione groups.
    • Properties :
  • IR peaks at 1246 cm⁻¹ (C=S) and 741 cm⁻¹ (C-Cl).
  • Molecular formula: C₂₂H₁₅ClN₄OS.

  • Analog 2: (2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic acid Core: Butanoic acid. Key Groups:
  • Sulfanyl ether linked to 2-methylphenyl.
  • Trifluoromethylphenoxy group. Properties:
  • Emphasis on sulfanyl-mediated lipophilicity.

  • Analog 3 : N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide

    • Core : Thiophene.
    • Key Groups :
  • Carboxamide and sulfonyl groups.
  • Dual 4-chlorophenyl substituents.
    • Properties :
  • Molecular formula: C₁₈H₁₃Cl₂NO₃S₂ (Molar mass: 426.34 g/mol).

Physicochemical and Spectral Comparisons

Compound Core Scaffold Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Spectral Data
Target Compound Benzene C₂₀H₁₄ClN₂O₃S ~397.5* Nitro, carboxamide, sulfanyl Not provided in evidence
Analog 1 Triazole-benzoxazole C₂₂H₁₅ClN₄OS 419.34 Thione, benzoxazole IR: 1246 cm⁻¹ (C=S), 741 cm⁻¹ (C-Cl)
Analog 2 Butanoic acid C₁₈H₁₇F₃O₃S 382.39 Sulfanyl, trifluoromethylphenoxy Not provided in evidence
Analog 3 Thiophene C₁₈H₁₃Cl₂NO₃S₂ 426.34 Carboxamide, sulfonyl Not provided in evidence

*Calculated based on molecular formula.

Research Findings and Implications

Structural Determinants of Bioactivity: The sulfanyl ether in the target compound and Analog 2 enhances membrane permeability, a critical factor in drug bioavailability.

Synthetic Feasibility :

  • The target compound’s nitro and sulfanyl groups may complicate synthesis due to steric hindrance and redox sensitivity, unlike the triazole-based Analog 1 .

Gaps in Knowledge: No crystallographic data (e.g., SHELX-refined structures ) or biological assays for the target compound are reported in the evidence.

Biological Activity

The compound 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide is a member of the nitrobenzene derivatives, known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H16ClN2O3S
  • CAS Number : 477869-69-5

The compound features a complex structure with a chlorophenyl group, a sulfanyl moiety, and a nitro group, contributing to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds containing nitro groups exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The sulfanyl group in the compound can interact with enzyme active sites, potentially inhibiting key metabolic pathways. Studies have demonstrated that arylsulfanyl compounds can act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines. The results suggest that it may induce apoptosis in certain cancer cells, possibly through the generation of reactive oxygen species (ROS) .

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cellular damage or modulation of signaling pathways .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various nitrobenzene derivatives. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .

Study 2: Anti-inflammatory Potential

In another study focusing on inflammatory responses, this compound was tested for its ability to inhibit COX enzymes. The findings revealed that it significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against E. coli
Enzyme InhibitionInhibition of COX enzymes
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Synthesis and Characterization

Basic: What are the typical synthetic routes for preparing 4-[(4-chlorophenyl)sulfanyl]-N-(2-methylphenyl)-3-nitrobenzenecarboxamide? The compound can be synthesized via nucleophilic aromatic substitution followed by amide coupling. For example, the 3-nitrobenzenecarboxamide core may be functionalized with a 4-chlorophenylsulfanyl group through thiol-disulfide exchange or SNAr reactions. Characterization typically involves 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry, UV-Vis spectroscopy to assess electronic properties, and mass spectrometry for molecular weight verification .

Advanced: How can reaction conditions be optimized to minimize byproducts during sulfanyl group incorporation? Optimization may involve controlling temperature (e.g., 0–5°C for electrophilic substitution), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of thiolate nucleophiles. Purity analysis via HPLC (≥98% by reverse-phase C18 columns) and intermediate isolation using flash chromatography are critical. Monitoring reaction progress with TLC or in-situ IR spectroscopy can reduce side reactions .

Crystallography and Structural Analysis

Basic: What crystallographic methods are suitable for resolving the compound’s structure? Single-crystal X-ray diffraction (SCXRD) with SHELXL is standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. The nitro and sulfanyl groups’ orientations can be resolved using Fourier difference maps. Hydrogen bonding networks (e.g., N–H···O interactions) should be validated via hydrogen atom placement in SHELXL .

Advanced: How to handle crystallographic disorder in the 4-chlorophenyl group? Disordered atoms can be modeled using PART instructions in SHELXL, with occupancy factors refined isotropically. Restraints (e.g., SIMU, DELU) maintain reasonable geometry. For severe disorder, omit maps or twin refinement (via TWIN/BASF commands) may be required. Validate final models with R1_1 < 5% and wR2_2 < 12% .

Spectroscopic Data Interpretation

Basic: How to assign 1H^1H-NMR peaks for the 2-methylphenyl and nitro groups? The 2-methylphenyl protons typically appear as a singlet (~δ 2.3 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (δ 8.0–8.5 ppm). Aromatic sulfanyl protons may show splitting due to hindered rotation .

Advanced: What strategies resolve overlapping signals in 13C^{13}C-NMR spectra? Use DEPT-135 to distinguish CH3_3, CH2_2, and quaternary carbons. 2D techniques (HSQC, HMBC) correlate 1H^1H-13C^{13}C couplings, clarifying assignments for the carboxamide carbonyl (δ ~165 ppm) and nitro-substituted carbons (δ ~145 ppm). Dynamic NMR can probe rotational barriers in the sulfanyl linkage .

Stability and Reactivity

Basic: What storage conditions prevent degradation of this compound? Store under inert gas (N2_2/Ar) at −20°C in amber vials to avoid photodegradation. Avoid moisture due to potential hydrolysis of the carboxamide group. Stability assays (e.g., HPLC over 72 hours) under varying pH/temperature are recommended .

Advanced: How to investigate nitro group reduction pathways under catalytic conditions? Use Pd/C or Raney Ni in ethanol/H2_2 to reduce nitro to amine, monitored by TLC. Competing sulfanyl group oxidation (to sulfone) can occur; mitigate this by using milder reductants (e.g., Na2S2O4). Analyze products via LC-MS and compare retention times to standards .

Biological Activity and SAR Studies

Basic: What assays are used for preliminary bioactivity screening? In vitro cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase targets via fluorescence polarization), and antimicrobial susceptibility (MIC assays) are common. The nitro group may confer redox activity, requiring ROS detection assays .

Advanced: How to design analogs for structure-activity relationship (SAR) studies? Modify the sulfanyl group (e.g., replace Cl with F or CF3_3), vary the nitro position, or substitute the 2-methylphenyl with heteroaromatics. Evaluate analogs via molecular docking (AutoDock Vina) against target proteins and validate with SPR or ITC binding assays. Correlate logP (HPLC-derived) with membrane permeability .

Computational Modeling

Advanced: How to predict the compound’s solubility and partition coefficient (logP)? Use COSMO-RS for solubility in organic/aqueous phases. logP can be calculated via fragment-based methods (e.g., Crippen’s approach) in ChemAxon or ACD/Labs. Validate predictions experimentally using shake-flask HPLC .

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